

An In-depth Technical Guide to Orotaldehyde: Chemical Structure, Synthesis, and Physicochemical Properties

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Compound of Interest

Compound Name: *Orotaldehyde*

Cat. No.: *B3021436*

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Abstract

Orotaldehyde, systematically known as 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde, is a heterocyclic aldehyde derived from the pyrimidine scaffold. Its structure, combining the reactive aldehyde moiety with the biologically relevant uracil core, makes it a molecule of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known physicochemical properties of **Orotaldehyde**, intended to serve as a valuable resource for researchers in drug discovery and development. While detailed experimental spectroscopic data for **Orotaldehyde** is not readily available in the public domain, this guide compiles known data and provides context based on the general characteristics of similar compounds.

Chemical Structure and Properties

Orotaldehyde is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of a formyl group (-CHO) at the 4-position of the pyrimidine ring imparts characteristic reactivity to the molecule.

Chemical Structure:

- Systematic Name: 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde

- Common Name: **Orotaldehyde**
- Molecular Formula: $C_5H_4N_2O_3$
- Molecular Weight: 156.10 g/mol
- CAS Number: 36327-91-0

Physicochemical Properties:

A summary of the known physicochemical properties of **Orotaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_5H_4N_2O_3$	
Molecular Weight	156.10 g/mol	
CAS Number	36327-91-0	
UV Absorption (Hydrated)	$\lambda_{max} = 261$ nm	[1]
UV Absorption (Anhydrous)	$\lambda_{max} = 300$ nm	[1]

Table 1: Physicochemical Properties of **Orotaldehyde**

Synthesis of Orotaldehyde

A common and effective method for the synthesis of **Orotaldehyde** involves the oxidation of 6-methyluracil. The experimental protocol detailed below is based on established literature procedures.

Experimental Protocol: Oxidation of 6-Methyluracil

Materials:

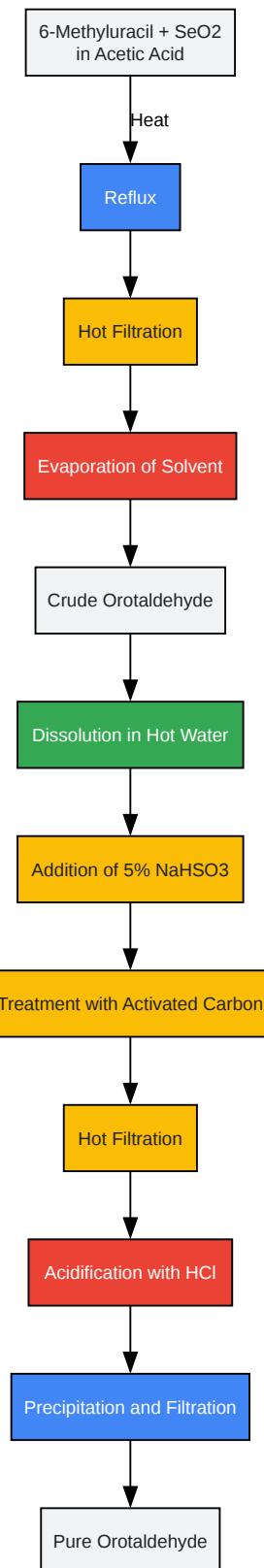
- 6-Methyluracil
- Selenium Dioxide (SeO_2)

- Glacial Acetic Acid
- Sodium Bisulfite (NaHSO₃) solution (5%)
- Activated Carbon
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methyluracil and selenium dioxide in glacial acetic acid.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Filtration: After the reaction is complete, filter the hot mixture to remove selenium byproduct.
- Solvent Removal: Evaporate the acetic acid from the filtrate under reduced pressure to obtain the crude **Orotaldehyde**.
- Purification:
 - Dissolve the crude product in hot water.
 - Add 5% sodium bisulfite solution dropwise to the hot solution.
 - Add activated carbon and boil the solution for a few minutes.
 - Filter the hot solution to remove the activated carbon.
 - Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.
 - Cool the solution to induce the precipitation of pure **Orotaldehyde**.
- Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Workflow for the Synthesis of Orotaldehyde:

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Caption: Workflow for the synthesis and purification of **Orotaldehyde**.

Spectroscopic Characterization (Theoretical)

While specific experimental spectra for **Orotaldehyde** are not widely published, we can predict the expected spectroscopic features based on its chemical structure and the known data for similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. The proton at the 5-position of the pyrimidine ring would likely appear as a singlet at a chemical shift influenced by the adjacent electron-withdrawing groups. The N-H protons of the uracil ring will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
- ^{13}C NMR: The carbon of the aldehyde group is expected to have a chemical shift in the range of 185-200 ppm. The carbonyl carbons of the uracil ring would appear at approximately 150-165 ppm. The other carbons of the pyrimidine ring will have chemical shifts in the aromatic/olefinic region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of **Orotaldehyde** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Absorption Range (cm^{-1})
N-H Stretch	3100-3300 (broad)
C-H Stretch (sp^2)	3000-3100
C=O Stretch	1650-1750 (strong)
C=C Stretch	1600-1680

Table 2: Predicted IR Absorption Bands for **Orotaldehyde**

3.3. Mass Spectrometry (MS)

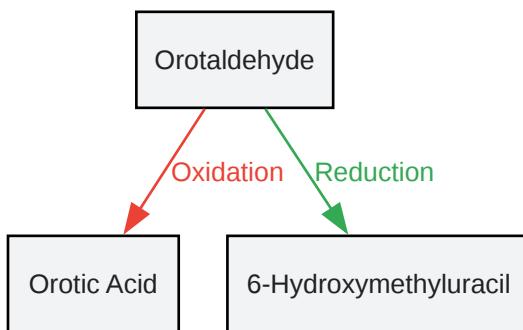
In electron ionization mass spectrometry, **Orotaldehyde** is expected to show a molecular ion peak ($[M]^+$) corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical ($[M-1]^+$) and the loss of the formyl group ($[M-29]^+$).

Chemical Reactivity

The chemical reactivity of **Orotaldehyde** is primarily dictated by the aldehyde functional group.

- Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding orotic acid (uracil-6-carboxylic acid). Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.
- Reduction: The aldehyde group can be reduced to a primary alcohol (6-hydroxymethyluracil) using reducing agents such as sodium borohydride.

Diagram of **Orotaldehyde** Reactivity:



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Caption: Key chemical reactions of **Orotaldehyde**.

Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific biological activity of **Orotaldehyde** itself. However, aldehydes as a class of compounds are known to be reactive and can participate in various biological processes. Derivatives of orotic acid have been investigated for a range of therapeutic applications, suggesting that **Orotaldehyde** could serve as a valuable precursor for the synthesis of biologically active

molecules. Further research is warranted to elucidate the potential biological roles and pharmacological properties of **Orotaldehyde**.

Conclusion

Orotaldehyde is a molecule with a rich chemical profile, stemming from its unique heterocyclic aldehyde structure. The synthetic route via oxidation of 6-methyluracil is well-established, providing a reliable method for its preparation. While a complete experimental spectroscopic characterization is not readily available, its expected spectral properties can be reasonably predicted. The reactivity of its aldehyde group makes it a versatile intermediate for the synthesis of other important pyrimidine derivatives. Future investigations into the biological activity of **Orotaldehyde** are needed to fully uncover its potential in the field of drug discovery and development. This guide provides a foundational understanding of **Orotaldehyde** for researchers and scientists, highlighting both the known aspects and the areas requiring further exploration.

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References

- 1. Orotaldehyde | 36327-91-0 | Benchchem [benchchem.com]
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